molecular formula C12H12N2 B1421987 [2-(Pyridin-4-yl)phenyl]methanamine CAS No. 870063-39-1

[2-(Pyridin-4-yl)phenyl]methanamine

Cat. No.: B1421987
CAS No.: 870063-39-1
M. Wt: 184.24 g/mol
InChI Key: LYRIZYIWZAIKAJ-UHFFFAOYSA-N
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Description

[2-(Pyridin-4-yl)phenyl]methanamine is an organic compound with the molecular formula C12H12N2 It consists of a phenyl group substituted with a pyridin-4-yl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Pyridin-4-yl)phenyl]methanamine typically involves the reaction of 2-bromopyridine with phenylmethanamine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2-bromopyridine reacts with phenylboronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale palladium-catalyzed cross-coupling reactions, optimized for higher yields and purity. These methods often use continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

[2-(Pyridin-4-yl)phenyl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [2-(Pyridin-4-yl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of ligands for coordination chemistry and catalysis .

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structure allows for interactions with various biological targets, making it a candidate for the development of new therapeutic agents .

Medicine

In medicinal chemistry, this compound is explored for its potential to act as a precursor to drugs that target specific enzymes or receptors. Its ability to form stable complexes with metals also makes it a candidate for metallopharmaceuticals .

Industry

In the industrial sector, this compound is used in the synthesis of materials with specific properties, such as polymers and resins. Its ability to undergo various chemical reactions makes it versatile for different industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(Pyridin-4-yl)phenyl]methanamine is unique due to the specific positioning of the pyridin-4-yl group, which influences its chemical reactivity and interaction with biological targets. This positioning allows for distinct coordination chemistry and potential therapeutic applications compared to its isomers .

Properties

IUPAC Name

(2-pyridin-4-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c13-9-11-3-1-2-4-12(11)10-5-7-14-8-6-10/h1-8H,9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRIZYIWZAIKAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80680243
Record name 1-[2-(Pyridin-4-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870063-39-1
Record name 1-[2-(Pyridin-4-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The product of Example 120B and Pd/C were processed according to the method of Example 115B to provide the product. MS (ESI+) m/z 186 (M+H)+;
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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